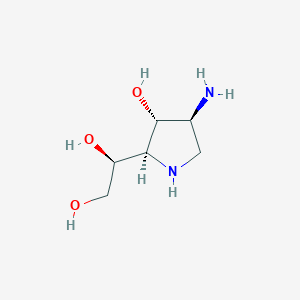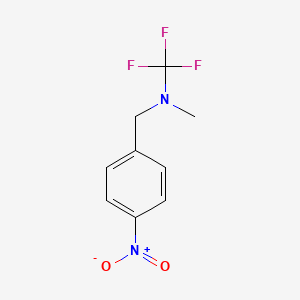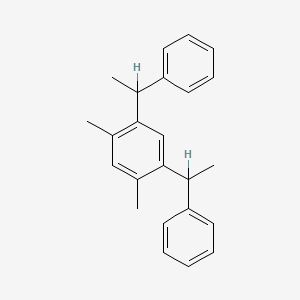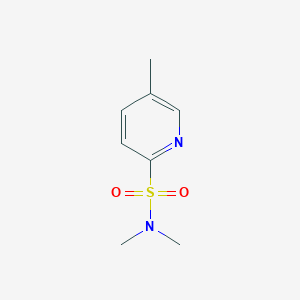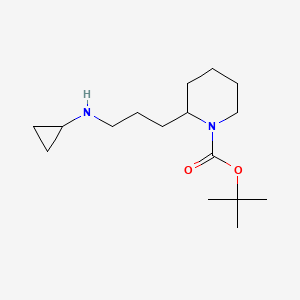
tert-Butyl 2-(3-(cyclopropylamino)propyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 2-(3-(cyclopropylamino)propyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a piperidine ring, and a cyclopropylamino group. It is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(3-(cyclopropylamino)propyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyclopropylamino Group: The cyclopropylamino group is introduced through a nucleophilic substitution reaction using cyclopropylamine.
Esterification: The tert-butyl ester group is introduced through an esterification reaction using tert-butyl chloroformate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Temperature Control: Maintaining an optimal temperature to ensure high yield and purity.
Catalysts: Using catalysts to accelerate the reaction rate.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, resulting in the replacement of specific groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry:
Organic Synthesis: The compound is used as an intermediate in the synthesis of various organic molecules.
Catalysis: It can act as a ligand in catalytic reactions.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine:
Drug Development: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
作用機序
The mechanism of action of tert-Butyl 2-(3-(cyclopropylamino)propyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The cyclopropylamino group can form hydrogen bonds and hydrophobic interactions with target proteins, leading to modulation of their activity. The piperidine ring provides structural rigidity, enhancing the compound’s binding affinity.
類似化合物との比較
- tert-Butyl 3-(cyclopropylamino)piperidine-1-carboxylate
- tert-Butyl 4-(3-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate
Uniqueness:
- Structural Features: The presence of the 2-(3-(cyclopropylamino)propyl) group distinguishes it from other similar compounds.
- Reactivity: The compound’s unique reactivity profile makes it suitable for specific synthetic applications.
- Applications: Its diverse applications in chemistry, biology, medicine, and industry highlight its versatility.
特性
分子式 |
C16H30N2O2 |
|---|---|
分子量 |
282.42 g/mol |
IUPAC名 |
tert-butyl 2-[3-(cyclopropylamino)propyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)18-12-5-4-7-14(18)8-6-11-17-13-9-10-13/h13-14,17H,4-12H2,1-3H3 |
InChIキー |
VGTBGMMCKKRPMY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCCCC1CCCNC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


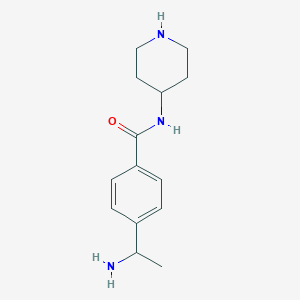

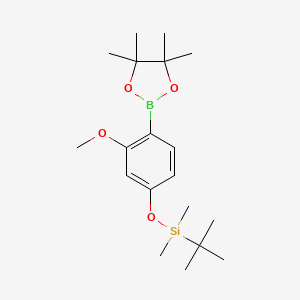

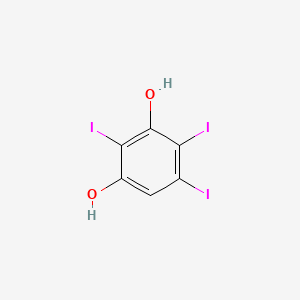
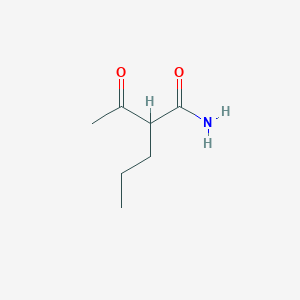



![1-Methyl-4-[(1H-1,2,4-triazol-1-yl)methyl]piperazine](/img/structure/B13958358.png)
